![molecular formula C20H18N2O3S2 B3202486 3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021210-08-1](/img/structure/B3202486.png)
3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
“3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure in “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
The compound “3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.
Result of Action
Thiophene derivatives are known to have a wide range of biological and physiological functions . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is its selectivity for menin, which makes it a promising candidate for cancer therapy. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on developing this compound derivatives that have improved selectivity and potency for menin inhibition. Finally, research could focus on the development of combination therapies that include this compound and other cancer drugs, which could lead to improved outcomes for cancer patients.
Conclusion:
This compound is a small molecule inhibitor that has shown promise for the treatment of certain types of cancer. Its selective inhibition of menin activity has been shown to lead to the inhibition of cancer cell growth and proliferation. While there are limitations to its use, such as poor solubility, there are several future directions for research that could lead to improved outcomes for cancer patients.
Scientific Research Applications
3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. Menin is a protein that is involved in the development of certain types of cancer, including leukemia and pancreatic cancer. This compound has been shown to selectively inhibit the activity of menin, which can lead to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
3-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-14-4-2-5-17(12-14)27(24,25)21-16-8-7-15-9-10-22(18(15)13-16)20(23)19-6-3-11-26-19/h2-8,11-13,21H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVNOYXDWVATKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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